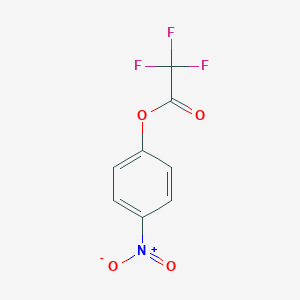

4-Nitrophenyl trifluoroacetate

説明

Significance of 4-Nitrophenyl Trifluoroacetate (B77799) as a Research Compound

The primary significance of 4-nitrophenyl trifluoroacetate in a research setting lies in its function as a powerful acylating agent. mdma.ch It is frequently used for the preparation of 4-nitrophenyl active esters from acids. chemicalbook.comchemicalbook.com The 4-nitrophenyl group serves as an effective leaving group, which allows for reactions to occur under mild conditions. researchgate.net This property is particularly valuable in various biochemical assays and organic synthesis procedures. researchgate.netontosight.ai

The compound's reactivity makes it a useful tool for studying enzyme kinetics. For instance, in the hydrolysis of 4-nitrophenyl acetate (B1210297) by certain enzymes, the release of 4-nitrophenol (B140041) can be monitored spectrophotometrically due to its yellow color, providing a way to quantify enzymatic activity. ontosight.ai While not the same compound, this principle of a nitrophenyl ester releasing a colored product is a foundational concept in many enzymatic assays. ontosight.ai

In the field of peptide synthesis, this compound has been noted for its application. sigmaaldrich.comsigmaaldrich.com It participates in the formation of peptide bonds, a fundamental process in protein chemistry.

Furthermore, derivatives of nitrophenol are utilized in the development of colorimetric sensors. For example, a nitrophenyl thiourea-modified polyethyleneimine has been synthesized to detect anions like sulfate (B86663), fluorine, and acetate through a distinct color change. mdpi.com This highlights the broader utility of nitrophenyl compounds in analytical chemistry.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C8H4F3NO4 |

| Molecular Weight | 235.12 g/mol |

| Appearance | Beige crystalline solid |

| Melting Point | 35-39 °C |

| Boiling Point | 120 °C at 12 mmHg |

| CAS Number | 658-78-6 |

The data in this table is compiled from sources chemicalbook.comchemicalbook.comsigmaaldrich.comnih.gov.

Historical Overview of its Application in Scientific Studies

Historically, the use of activated esters, such as those derived from 4-nitrophenol, has been a cornerstone of peptide synthesis. The "trifluoroacetate method" for peptide synthesis was developed, showcasing the utility of fluoroacetates in this field. nih.gov An improved synthesis of bradykinin, a peptide hormone, was achieved using this method, marking a significant application of such reagents. nih.gov

Early research into enzyme kinetics also utilized nitrophenyl esters to understand reaction mechanisms. Studies on the hydrolysis of 4-nitrophenyl acetate by enzymes like penicillin G acylase provided insights into the rates of acylation and deacylation, fundamental steps in enzyme catalysis. nih.govnih.gov These studies laid the groundwork for understanding how mutations in an enzyme's structure can affect its catalytic efficiency. nih.govnih.gov

The development of the Hammett and Taft plots, which are tools for studying the relationship between the structure of reactants and their reactivity, has also involved the use of 4-nitrophenyl esters. researchgate.net By analyzing the hydrolysis of a series of para-substituted nitrophenyl benzoate (B1203000) esters, researchers have been able to gain mechanistic insights into enzyme-catalyzed reactions. researchgate.net

Current Research Landscape and Emerging Trends

Current research continues to build on the foundational applications of this compound and related compounds. The drive towards more efficient and environmentally friendly chemical processes has led to investigations into alternatives to traditional methods like Friedel-Crafts acylation. mdma.ch In this context, systems involving acyl trifluoroacetates are being explored for their potential as powerful acylating agents in cleaner reaction pathways. mdma.ch

The development of novel biosensors remains an active area of research. The principle of using nitrophenyl groups as signaling units in colorimetric sensors is being expanded. mdpi.com For example, recent work has focused on synthesizing receptors that can selectively bind to specific anions, with the nitrophenyl component providing a visual indication of this binding event. mdpi.com

In the realm of enzymology, the study of enzyme kinetics and mechanisms continues to be a focal point. Researchers are using site-directed mutagenesis to probe the roles of specific amino acid residues in the catalytic activity of enzymes. researchgate.net The hydrolysis of nitrophenyl esters is often employed as a model reaction in these studies to quantify the effects of such mutations. researchgate.net

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 4-Nitrophenol |

| 4-Nitrophenyl acetate |

| Bradykinin |

| Penicillin G |

| Phenylacetic acid |

| Adipyl-L-leucine |

| 4-Substituted nitrophenyl benzoate esters |

| Benzyl alcohol |

| Benzylamine |

| 4-Nitrophenyl chloroformate |

| Sulfate |

| Fluorine |

| Acetate |

| Nitrophenyl thiourea-modified polyethyleneimine |

| 4-Nitrophenyl thioisocyanate |

| Acyl trifluoroacetates |

| Trifluoroacetic anhydride (B1165640) |

| Phosphoric acid |

| Anisole |

| Trifluoroacetic acid |

| Triflic acid |

| Nafion-H |

| Acyl bis(trifluoroacetyl)phosphates |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(4-nitrophenyl) 2,2,2-trifluoroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F3NO4/c9-8(10,11)7(13)16-6-3-1-5(2-4-6)12(14)15/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFOIBTLTZWOAIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7060960 | |

| Record name | Acetic acid, trifluoro-, 4-nitrophenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

658-78-6 | |

| Record name | Acetic acid, 2,2,2-trifluoro-, 4-nitrophenyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=658-78-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitrophenyl trifluoroacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000658786 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Nitrophenyl trifluoroacetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93909 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetic acid, 2,2,2-trifluoro-, 4-nitrophenyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetic acid, trifluoro-, 4-nitrophenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-nitrophenyl trifluoroacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.478 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-NITROPHENYL TRIFLUOROACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H23CZQ62HC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Precursor Chemistry

Established Synthetic Routes to 4-Nitrophenyl Trifluoroacetate (B77799)

The primary and most common method for synthesizing 4-Nitrophenyl trifluoroacetate involves the reaction of 4-Nitrophenol (B140041) with Trifluoroacetic Anhydride (B1165640).

The reaction of 4-Nitrophenol with trifluoroacetic anhydride is a widely used method for preparing this compound. google.comresearchgate.net This process can be carried out by heating a mixture of the two reactants, sometimes in a solvent like benzene (B151609), to yield the desired product. researchgate.net The crude product, which is often crystalline, can be of sufficient purity for many applications, such as in peptide synthesis. researchgate.net In some variations, a base like triethylamine (B128534) is added to the reaction mixture. google.com

| Reactants | Reagents/Solvents | Outcome |

| 4-Nitrophenol | Trifluoroacetic Anhydride, Benzene (optional), Triethylamine (optional) | This compound |

This interactive table summarizes the key components of the primary synthesis route.

While the reaction between 4-nitrophenol and trifluoroacetic anhydride is standard, other methods have been explored. One patented approach involves the carboxylation of a related bromo-nitro compound, suggesting potential adaptability for the synthesis of nitrophenyl esters. Another method describes the in-situ generation of a mixed anhydride of monoethyl fumarate (B1241708) and trifluoroacetic acid, which is then reacted with 4-nitrophenol. google.com Additionally, the synthesis of various trifluoroacetate esters, including those of phenols, has been a subject of study, indicating a broader context of synthetic strategies. oup.com

Purification Techniques for Research-Grade this compound

To obtain high-purity this compound suitable for research purposes, several purification methods are employed. Recrystallization is a common technique, with solvents like chloroform/hexane (B92381) or just hexane being effective. chemicalbook.com Another effective method for purification is vacuum sublimation. researchgate.net The melting point of the purified compound is typically in the range of 35-39°C. researchgate.netsigmaaldrich.com

| Purification Method | Solvents/Conditions |

| Recrystallization | Chloroform/Hexane, Hexane |

| Sublimation | Vacuum |

This interactive table outlines the primary methods for purifying this compound.

Precursors and Related Compounds in Synthetic Investigations

This compound serves as a key intermediate in various synthetic applications, particularly in the formation of activated esters and in peptide synthesis.

A primary application of this compound is as a reagent for preparing 4-nitrophenyl active esters from carboxylic acids. chemicalbook.comchemdad.com This method is particularly valuable in peptide synthesis for creating active esters of acylamino acids. researchgate.netoup.com The process involves an ester-exchange reaction, often carried out in pyridine (B92270). researchgate.netoup.comoup.com This approach has been shown to be effective for preparing p-nitrophenyl esters which are useful intermediates. oup.com

Trifluoroacetic acid (TFA) and its derivatives play a crucial role in peptide synthesis. advancedchemtech.com TFA is commonly used for cleaving peptides from the solid support and for removing protecting groups from amino acid side chains. advancedchemtech.comopnme.com this compound, along with other trifluoroacetate reagents like 2,4,5-trichlorophenyl trifluoroacetate and N-hydroxysuccinimide trifluoroacetate, are effective for preparing active esters of N-protected amino acids. oup.comoup.com This "trifluoroacetate method" can be used for both stepwise peptide elongation and for the condensation of peptide fragments. oup.com The choice of reagent can be critical, as some, like N-hydroxysuccinimide trifluoroacetate, have shown resistance to racemization during the coupling reaction. oup.com

Reaction Mechanisms and Kinetics in Solution Chemistry

Hydrolysis of 4-Nitrophenyl Trifluoroacetate (B77799)

The hydrolysis of 4-nitrophenyl trifluoroacetate is a widely studied reaction that serves as a model for understanding the mechanisms of ester cleavage. This section delves into the intricacies of its neutral hydrolysis, focusing on the roles of water, kinetic isotope effects, the structure of the transition state, the influence of the leaving group, and the catalytic function of water networks.

The neutral hydrolysis of this compound in acetonitrile-water mixtures has been a subject of detailed kinetic and mechanistic investigation. acs.org Studies show that the reaction kinetics are complex, with the observed rate constants showing a significant dependence on the concentration of water. rsc.org The mechanism is generally understood to proceed via a rate-limiting addition of water to the ester's carbonyl group to form a tetrahedral intermediate. mdpi.comresearchgate.net This intermediate then rapidly decomposes by expelling the p-nitrophenoxide leaving group. acs.orgresearchgate.net

In the neutral hydrolysis of this compound, water molecules play a dual role, acting as both a nucleophile and a general base. rsc.org One molecule of water attacks the electrophilic carbon of the carbonyl group, initiating the formation of the tetrahedral intermediate. researchgate.net Simultaneously, another water molecule can act as a general base, accepting a proton from the attacking water molecule, thereby increasing its nucleophilicity. rsc.org This general base catalysis is a key feature of the reaction mechanism. rsc.org Some studies have proposed a bifunctional catalysis mechanism, which is thought to be prevalent in low polarity, non-aqueous solutions. rsc.org

The solvent deuterium (B1214612) isotope effect (kH₂O/kD₂O) provides significant insight into the role of proton transfer in the rate-determining step of the hydrolysis reaction. For the neutral hydrolysis of this compound in water-acetonitrile mixtures, the kinetic solvent isotope effect has been determined to be approximately 2.3 to 2.9. rsc.orgnih.gov A value of this magnitude is consistent with a mechanism involving significant proton transfer in the transition state. researchgate.net Specifically, it supports the general base-catalyzed mechanism where a proton is transferred from the nucleophilic water molecule to a water molecule acting as a general base. rsc.org The reaction is also found to be third order in D₂O when it replaces water as the solvent. nih.gov

Table 1: Solvent Deuterium Isotope Effect for the Neutral Hydrolysis of this compound

| Parameter | Value | Reference |

|---|---|---|

| kH₂O/kD₂O | 2.29 ± 0.02 | |

| kH₂O/kD₂O | 2.3 | rsc.org |

| kH₂O/kD₂O | 2.90 ± 0.12 | nih.gov |

Kinetic studies have revealed that the neutral hydrolysis of this compound is a third-order reaction with respect to water in acetonitrile (B52724). acs.orgnih.gov This indicates the involvement of multiple water molecules in the transition state. A linear correlation with a slope of 3.4 is observed between the logarithm of the observed rate constant (log kobs) and the logarithm of the water concentration (log [H₂O]), further supporting the incorporation of several water molecules in the transition state. rsc.org An eight-membered cyclic transition state model has been proposed, which involves three protons undergoing bonding changes. acs.orgnih.govacs.org This model can accommodate linear hydrogen bonds for the three transferred protons. nih.govacs.org

The structure of the leaving group significantly influences the rate of hydrolysis. The rate-determining step in the hydrolysis of this compound is the nucleophilic attack on the carbonyl group, and this step is heavily influenced by the nature of the leaving group. mdpi.comresearchgate.net The p-nitrophenoxide is a relatively good leaving group due to the electron-withdrawing nature of the nitro group, which stabilizes the resulting anion. researchgate.net This facilitates the rapid decomposition of the tetrahedral intermediate. acs.orgresearchgate.net For instance, the hydrolysis of S-ethyl trifluorothioacetate is much slower than that of this compound, a difference attributed to the poorer leaving group ability of the ethanethiolate compared to p-nitrophenoxide. mdpi.comresearchgate.net

Water molecules can form organized networks that play a crucial catalytic role in the hydrolysis of this compound. mdpi.comresearchgate.net These water structures can stabilize charge and lower the activation energy of the reaction. mdpi.comnih.gov Computational studies have suggested that a water bridge consisting of three water molecules can hydrate (B1144303) the ester in a rate-limiting step to form a tetrahedral intermediate. researchgate.net This transition state involves an eight-membered ring of three water molecules that maintains linear hydrogen bonds, which is enthalpically favored despite an entropic cost. mdpi.comresearchgate.net The water sequestered in reverse micelles is also shown to be pre-organized, favoring the activation process. rsc.org

Neutral Hydrolysis Mechanisms and Kinetic Studies

Computational Chemistry and Potential Energy Surfaces of Hydrolysis

Computational chemistry has been employed to investigate the hydrolysis of this compound, providing insights into the reaction mechanism and the role of solvent molecules. mdpi.comscilit.com Studies using Gaussian 09 software at the B3LYP-D3/6-311++G(d,p) level of theory, which includes empirical dispersion calculations, have been benchmarked against experimental values and selected for their accuracy over other methods like MP2 or 6-31+G(d,p). mdpi.com

These computational investigations have focused on calculating the potential energy surfaces for the hydrolysis reaction, exploring various reaction pathways involving different numbers of water molecules (1, 2, 3, 4, 5, and 11). researchgate.net The calculations reveal that the formation of water structures plays a crucial role in stabilizing charge and lowering the activation energy of the reaction. mdpi.comscilit.com

A key finding is that the transition state for the hydrolysis of this compound can be stabilized by a ring of water molecules. For instance, with a five-water ring, the calculated enthalpy of the transition state is -5.3 kcal/mol relative to the reactants, indicating that the transition state is lower in energy than the initial reactants. mdpi.comresearchgate.net This suggests that the reaction is facilitated by the organized network of water molecules. The rate-determining step in the hydrolysis is significantly influenced by the nature of the p-nitrophenoxide leaving group. mdpi.comnih.gov

Previous work on the water-catalyzed hydrolysis of this compound in acetonitrile suggested that a bridge of three water molecules hydrates the ester, leading to the formation of a tetrahedral intermediate in the rate-limiting step. mdpi.com This intermediate then rapidly expels the p-nitrophenoxide leaving group. mdpi.com The transition state in this proposed mechanism involves an eight-membered ring formed by three water molecules. mdpi.comresearchgate.net

Table 1: Calculated Relative Enthalpies for the Hydrolysis of this compound with a Five-Water Ring

| Species | Relative Enthalpy (kcal/mol) |

| Reactants | 0.0 |

| Transition State | -5.3 |

Note: Data sourced from computational chemistry studies. mdpi.com

Basic Hydrolysis and pH Dependence

The hydrolysis of trifluoroacetate esters, including this compound, exhibits a clear dependence on pH. Below pH 6, the hydrolysis rate is largely independent of pH. acs.org However, above pH 8, the reaction shows a first-order dependence on the concentration of the hydroxide (B78521) ion (HO⁻), indicating a specific base-catalyzed mechanism. acs.orgresearchgate.net

In this basic pH range, the observed pseudo-first-order rate constant (k_obs) can be described by the equation:

k_obs = k_o + k_OH [OH⁻]

where k_o represents the rate constant for the neutral (water-catalyzed) and any buffer-dependent hydrolysis, and k_OH is the second-order rate constant for the hydroxide-ion-catalyzed reaction. researchgate.net This relationship suggests that the hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester to form a tetrahedral intermediate. researchgate.net

The hydrolysis of related esters, such as phenyl trifluoroacetate, is also weakly catalyzed by buffer components. acs.org The mechanism in basic conditions is proposed to proceed through a tetrahedral intermediate formed by the nucleophilic attack of the hydroxide ion. researchgate.net

Micellar Effects on Hydrolysis Kinetics

The rate of hydrolysis of this compound can be significantly influenced by the presence of micelles, which are aggregates of surfactant molecules. scispace.com Both cationic and anionic surfactants have been shown to affect the reaction kinetics, demonstrating both catalysis and inhibition. scispace.comresearchgate.net

Cationic surfactants, such as cetyltrimethylammonium bromide (CTAB), have been observed to catalyze the hydrolysis of this compound. scispace.com This catalytic effect suggests that the ester is solubilized in a region of the micelle where the local concentration of water is sufficient for reaction, but its activity is enhanced compared to the bulk water phase. scispace.com The reaction in CTAB media is faster than in a non-micellar medium, and as a result, it is less sensitive to the effects of substituents on the phenyl ring, which is consistent with the reactivity-selectivity principle. scispace.com

Conversely, anionic surfactants can inhibit the hydrolysis reaction. For instance, the hydrolysis of p-nitrophenyl esters can be suppressed by nonionic surfactants as well. researchgate.net In the case of the hydrolysis of 1-(4-nitrophenyl)-3-methyltriazene, the cationic surfactant hexadecyltrimethylammonium bromide caused a decrease in the reaction rate at all pH values studied. nih.gov In contrast, the anionic surfactant sodium lauryl sulfate (B86663) (SDS) enhanced the acid-catalyzed hydrolysis but decreased the observed rate constants in the pH-independent region. nih.gov The differences in inhibition and catalysis are attributed to electrostatic and hydrophobic interactions between the substrate, the nucleophile, and the charged surface of the micelles. mdpi.com

Micelles can increase the rate of a reaction by solubilizing the reactants, thereby increasing their local concentration within the micellar pseudophase. mdpi.com For the hydrolysis of this compound, the catalysis observed in the presence of CTAB micelles indicates that the ester is incorporated into the micellar structure. scispace.com The reaction is believed to occur not in the hydrophobic core of the micelle, where water concentration is low, but in a region where both the ester and water are present at sufficiently high concentrations for the reaction to proceed at an accelerated rate. scispace.com The ability of surfactants to solubilize hydrophobic reactants is a key factor in their catalytic effect. mdpi.com

The kinetics of reactions in micellar systems are often analyzed using pseudo-phase separation models. researchgate.netrsc.org This model treats the micellar system as consisting of distinct "phases": the bulk aqueous phase and the micellar phase. rsc.org The observed reaction rate is a function of the partitioning of the reactants between these phases and the rate constant within the micellar phase. rsc.org

Table 2: Hammett Reaction Constants (ρ) for the Hydrolysis of Aryl Trifluoroacetates in Different Media

| Medium | ρ value |

| Non-micellar | +2.46 |

| CTAB Micelles | +2.21 |

| SDS Micelles | +2.30 |

| CTAB Pseudophase | +1.79 |

| SDS Pseudophase | +2.18 |

Note: Data sourced from a study on the micellar catalysis of the hydrolysis of aryl trifluoroacetates. scispace.com

Aminolysis Reactions of this compound

The aminolysis of this compound, the reaction with amines, has been investigated to understand the mechanism of acyl-group transfer. The reaction of this compound with imidazole (B134444) in aqueous acetonitrile has been shown to be general base-catalyzed by pyridines and 1-methylimidazole. rsc.org The catalytic effectiveness of sterically unhindered pyridines correlates with their pKa values, yielding a Brønsted β value of 0.79. rsc.org This high β value is indicative of the electrophilic nature of the ester and the polarity of the reaction medium. rsc.org

In the context of peptide synthesis, this compound has been used to prepare active esters. sci-hub.se However, the reaction with protected amino acids in pyridine (B92270) is thought to proceed through a mixed anhydride (B1165640) mechanism rather than a direct transesterification. sci-hub.se The aminolysis of p-nitrophenyl esters can be accelerated by the addition of catalysts like imidazole, pyrazole, and 1,2,4-triazole. sci-hub.se

Kinetic studies of the aminolysis of the related p-nitrophenyl acetate (B1210297) with secondary alicyclic amines have been conducted in various solvents, including ionic liquids. researchgate.net These studies often show that the reaction follows second-order kinetics, first order in both the ester and the amine. researchgate.net The mechanism of aminolysis can be influenced by the solvent, with different transition states proposed in different media. acs.org

Applications in Advanced Organic Synthesis

4-Nitrophenyl Trifluoroacetate (B77799) as an Electrophilic Reagent

4-Nitrophenyl trifluoroacetate (4-NPT) serves as a potent acylating agent in organic synthesis. The high electrophilicity of its carbonyl carbon is a direct result of the electron-withdrawing nature of the attached trifluoroacetate group. smolecule.com This characteristic makes it a valuable reagent for various chemical transformations. The compound is part of a larger class of electrophilic trifluoromethylating reagents that are crucial for introducing the trifluoromethyl group into organic molecules, a feature highly sought after in pharmaceuticals and functional materials. beilstein-journals.org The fundamental structure consists of a phenyl group linked to a trifluoroacetate group, with a nitro group attached to the phenyl ring, enhancing its reactivity. guidechem.com

Utility in the Preparation of Esters and Amides

This compound is a key reagent for the preparation of active esters, particularly 4-nitrophenyl esters, from carboxylic acids. chemicalbook.com These activated esters are more reactive than simple alkyl esters and are commonly employed in the synthesis of amides through aminolysis. thieme-connect.de The reaction of an amine with a more reactive ester, such as a 4-nitrophenyl ester, provides an efficient pathway to form amide bonds. thieme-connect.de

The utility of 4-nitrophenyl esters extends to the formation of other ester types. For instance, they can be converted to 4-methoxybenzyl (PMB) esters by reacting them with 4-methoxybenzyl alcohol in the presence of a base like imidazole (B134444). nih.gov Research has also explored the competitive formation of esters versus amides in reactions involving hydroxylamines and α-ketoacids, where the structure of the hydroxylamine (B1172632) primarily dictates the product outcome. thieme-connect.com

Table 1: Examples of Amide and Ester Synthesis

| Starting Material | Reagent | Product Type | Reference |

|---|---|---|---|

| Carboxylic Acids | This compound | 4-Nitrophenyl Active Esters | chemicalbook.com |

| Simple Alkyl Ester & Amine | Microwave Irradiation | Amides | thieme-connect.de |

| 4-Nitrophenyl Esters | 4-Methoxybenzyl Alcohol | PMB Esters | nih.gov |

Role in the Synthesis of Biologically Active Molecules

The introduction of trifluoromethyl groups into organic frameworks is of significant interest for modifying the structure-activity relationships of biologically active compounds. researchgate.net this compound facilitates the synthesis of trifluoromethyl ketones, which are important structural motifs in many bioactive molecules and serve as building blocks for various fluorine-containing targets. researchgate.net Palladium-catalyzed cross-coupling reactions of this compound with organoboron compounds provide a route to these valuable ketones. researchgate.net

Furthermore, nitrophenyl derivatives are precursors in the synthesis of indoles, which are privileged heterocyclic pharmacophores found in numerous natural products and synthetic compounds with distinct biological activities, including anticancer and neurological agents. rsc.org The compound has also been utilized in the indirect radiofluorination of biomolecules, highlighting its role in creating probes for molecular imaging. rsc.org

Application in Pharmaceutical Research

This compound is recognized for its application in pharmaceutical research and drug development. sigmaaldrich.com It is used as a reagent in the synthesis of pharmaceutical intermediates. guidechem.com The broader category of nitrophenyl compounds serves as crucial intermediates in the synthesis of various pharmaceuticals. americanchemicalsuppliers.com For example, 4-nitrophenyl chloroformate, a related compound, is useful as an amino-protecting group in the synthesis of medicinal intermediates. google.com The synthesis of novel acetamide (B32628) derivatives with potential antitubercular activity has been achieved using 3-fluoro-4-nitrophenol, demonstrating the importance of the nitrophenyl scaffold in medicinal chemistry. mdpi.com

Use in Agrochemical Formulations

The utility of this compound extends to the agrochemical sector, where it is used in the preparation of various agrochemicals. guidechem.com Related nitrophenyl compounds are employed as precursors and intermediates in the production of innovative and effective agrochemical products. americanchemicalsuppliers.com For instance, intermediates used for synthesizing sodium trifluoroacetate have applications in the agricultural industry. americanchemicalsuppliers.com The unique chemical properties of these compounds make them important components in the development of new crop protection solutions. americanchemicalsuppliers.com

Specific Acylation Applications

This compound is explicitly identified as a reagent for peptide synthesis. sigmaaldrich.comsigmaaldrich.comlookchem.com It functions in the creation of active esters, which are instrumental in forming peptide bonds. chemicalbook.comlookchem.com The process often involves the activation of a carboxylic acid of an amino acid to facilitate coupling with the amino group of another. The use of 4-nitrophenyl esters, derived from reagents like 4-NPT, is a well-established method in both solid-phase and solution-phase peptide synthesis. chemicalbook.comthieme-connect.de In solid-phase peptide synthesis, linkers that are stable during the chain elongation but can be cleaved at the end are crucial; some of these strategies involve activation steps using reagents like 4-nitrophenyl chloroformate. semanticscholar.org

Table 2: Properties of this compound

| Property | Value | Reference(s) |

|---|---|---|

| Chemical Formula | C₈H₄F₃NO₄ | guidechem.comnih.govnih.gov |

| CAS Number | 658-78-6 | guidechem.comsigmaaldrich.comnih.gov |

| Molecular Weight | 235.12 g/mol | sigmaaldrich.comsigmaaldrich.comnih.gov |

| Appearance | Beige or yellow crystalline solid | guidechem.comchemicalbook.com |

| Melting Point | 35-39 °C | chemicalbook.comsigmaaldrich.com |

| Boiling Point | 120 °C at 12 mmHg | chemicalbook.comsigmaaldrich.com |

| Primary Application | Reagent in organic synthesis, peptide synthesis | guidechem.comsigmaaldrich.comlookchem.com |

N-Acylation in Combinatorial Chemistry

N-acylation is a fundamental reaction in combinatorial chemistry, used to build diverse libraries of compounds from a set of core structures and various acylating agents. The active ester methodology, particularly using p-nitrophenyl esters, has been a cornerstone of this field since its early development. nih.gov

This compound facilitates the in situ formation of p-nitrophenyl active esters, which can then be used in both liquid- and solid-phase synthesis to acylate amine-containing scaffolds. nih.gov This approach is integral to solid-phase peptide synthesis (SPPS), where the growing peptide chain is attached to a resin. fluorochem.co.uk Furthermore, related reagents like 4-nitrophenyl carbonates, which can be seen as analogs of this compound, are employed in the solution-phase parallel synthesis of carbamate (B1207046) libraries. mdpi.com In these methods, alcohols are converted to reactive 4-nitrophenylcarbonates, which then react with a diverse set of amines to generate a library of carbamates. mdpi.com The robust and reliable nature of nitrophenyl ester-mediated acylation makes it a valuable tool for generating large numbers of compounds for screening and discovery. nih.govfluorochem.co.uk

Regiospecific C-Acylation of Pyrroles and Indoles

The introduction of an acyl group onto the carbon framework of pyrroles and indoles is a key transformation for synthesizing many biologically active compounds. Electrophilic acylation, such as Friedel-Crafts acylation, is a common method to achieve this. Trifluoroacetylation of these heterocycles is a known reaction that typically proceeds without a catalyst due to the high reactivity of the acylating agent. conicet.gov.ar

While trifluoroacetic anhydride (B1165640) (TFAA) is the most commonly cited reagent for the C-trifluoroacetylation of pyrroles and indoles, the underlying mechanism involves an electrophilic attack on the electron-rich heterocyclic ring. conicet.gov.arrsc.org For pyrrole (B145914), this acylation generally occurs at the C2-position, while for indole, the C3-position is favored. nih.gov The regioselectivity can be influenced by protecting groups on the nitrogen atom; for instance, a bulky trityl group on the pyrrole nitrogen directs trifluoroacetylation to the C3-position.

Although this compound is a potent trifluoroacetylating agent, the reviewed scientific literature does not prominently feature its use for the direct, regiospecific C-acylation of pyrroles and indoles. Research in this specific area has focused on other reagents, such as N-acylbenzotriazoles (for introducing a 4-nitrobenzoyl group, not a trifluoroacetyl group) or the more common TFAA. acs.orgnih.gov

| Heterocycle | Typical Position of Electrophilic Acylation | Influencing Factors | Reference |

|---|---|---|---|

| Pyrrole (N-unsubstituted) | C2-position | Kinetic control, higher electron density at C2. | |

| Indole (N-unsubstituted) | C3-position | Reaction proceeds without disrupting the benzene (B151609) ring's aromaticity. | nih.gov |

| 1-Tritylpyrrole | C3-position | Steric hindrance from the bulky N-trityl group blocks the C2-position. |

Crosslinking of Peptides and Proteins

Crosslinking is a technique used to chemically join two or more molecules through a covalent bond, providing valuable information on protein structure and interactions. korambiotech.com This process requires the use of crosslinking reagents, which are molecules that possess at least two reactive groups, allowing them to form a bridge between two target molecules. thermofisher.com

This compound is a monofunctional reagent; it has only one reactive site—the trifluoroacetyl group—and is designed to acylate a single functional group. nih.govsigmaaldrich.com Therefore, it cannot function as a crosslinking agent on its own.

The active ester chemistry it employs is, however, central to many crosslinking strategies. For crosslinking to occur, a bifunctional acylating agent is necessary. An example from the literature is carbonylbis-L-methionine p-nitrophenyl ester, which has two p-nitrophenyl ester groups. sci-hub.se This bifunctional reagent was used to connect the two chains of insulin, demonstrating how two reactive ends are required to form a covalent bridge. sci-hub.se This highlights the fundamental difference between a monofunctional acylating agent like this compound and a true bifunctional crosslinker.

| Reagent Type | Example Compound | Number of Reactive Groups | Function | Reference |

|---|---|---|---|---|

| Monofunctional Acylating Agent | This compound | One (trifluoroacetyl group) | Attaches a single acyl group to a target molecule (acylation). | nih.govsigmaaldrich.com |

| Bifunctional Crosslinking Agent | Carbonylbis-L-methionine p-nitrophenyl ester | Two (p-nitrophenyl ester groups) | Connects two different molecules or sites (crosslinking). | sci-hub.se |

Research in Enzymology and Biocatalysis

4-Nitrophenyl Trifluoroacetate (B77799) as a Substrate for Enzyme Activity Assays

4-Nitrophenyl trifluoroacetate is frequently employed as a chromogenic substrate in enzyme assays. The utility of this compound lies in its ester linkage, which, upon enzymatic hydrolysis, releases the yellow-colored p-nitrophenolate anion (or p-nitrophenol, depending on the pH). smolecule.com The rate of formation of this colored product can be easily monitored using UV-visible absorption spectroscopy, providing a direct and continuous measure of the enzyme's catalytic activity. nih.govmdpi.com This property makes it a useful reagent for high-throughput screening and detailed kinetic analysis of various esterase-type enzymes. smolecule.comnih.gov

Carbonic Anhydrase Enzyme Studies

The compound has been utilized as a substrate to probe the activity and inhibition of carbonic anhydrases (CAs), a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide.

In a study characterizing a new α-class carbonic anhydrase from the Gram-negative bacterium Chromohalobacter sp. (ChCA), this compound was used as an alternative substrate to investigate the enzyme's esterase activity. nih.gov The research also explored the interaction of various anions with the enzyme, revealing significant inhibitory effects on its hydratase activity. nih.gov

A range of anions were tested, with some demonstrating potent inhibition in the micromolar range, while others showed more moderate effects. nih.gov The inhibition constants (K_I) quantify the potency of these anions as inhibitors of ChCA. nih.gov

Table 1: Inhibition Constants (K_I) of Various Anions on ChCA Activity nih.gov This interactive table details the inhibitory effects of different anions on the activity of Chromohalobacter sp. carbonic anhydrase (ChCA).

| Anion | K_I Value Range (µM) | Inhibition Level |

| NO₂⁻, NO₃⁻, Br⁻, I⁻, CO₃²⁻ | 160–255 | Strong |

| Cl⁻, ClO₃⁻, ClO₄⁻, SO₄²⁻ | 680–813.5 | Moderate |

These findings demonstrate that while anions inhibit the ChCA enzyme, as seen in other α-CAs, the specific susceptibility of ChCA to these anions differs significantly from that of carbonic anhydrases found in other organisms. nih.gov

The same study on ChCA determined the kinetic parameters for the hydrolysis of this compound. nih.govresearchgate.net The Michaelis-Menten constant (K_M), which indicates the substrate concentration at which the reaction rate is half of the maximum, and the maximum reaction rate (V_max) were quantified. nih.govresearchgate.net These parameters are crucial for understanding the efficiency and capacity of the enzyme's catalytic action on this specific substrate.

Table 2: Kinetic Parameters for ChCA-Catalyzed Hydrolysis of Nitrophenyl Esters nih.govresearchgate.net This interactive table compares the kinetic parameters for the hydrolysis of this compound and 4-Nitrophenyl acetate (B1210297) by Chromohalobacter sp. carbonic anhydrase (ChCA).

| Substrate | K_M (mM) | V_max (EU/mL) |

| This compound | 2.39 | 2.41 |

| 4-Nitrophenyl acetate | 4.57 | 4.29 |

Hydrolase Activity Investigations

Investigations into hydrolase enzymes, which catalyze the cleavage of chemical bonds by the addition of water, have also utilized this compound to explore catalytic specificity.

Research on a non-proteinaceous artificial hydrolase, formed by the self-assembly of phenylalanine and zinc ions (F–Zn(ii)), evaluated its substrate specificity using a series of nitrophenyl esters. nih.govosti.gov This analysis included substrates with varying side-chain lengths and chemical properties to map the catalytic preferences of the hydrolase mimic. nih.govosti.gov Among the substrates tested were 4-nitrophenyl acetate (pNPA), 4-nitrophenyl butyrate (B1204436) (pNPB), and this compound (pNPTFA). nih.govosti.gov The study found that the F–Zn(ii) structure could selectively catalyze the hydrolysis of certain esters, demonstrating substrate-specific catalytic action where the rate was dependent on the side-chain length. nih.govosti.gov

A key finding from the study of the F–Zn(ii) artificial hydrolase was the significant impact of substrate structure on catalytic activity. nih.govosti.gov The investigation revealed a clear limitation of the catalyst when presented with substrates possessing bulky side chains. nih.govosti.gov Specifically, no catalytic hydrolysis was observed for this compound (pNPTFA) or for 4-nitrophenyl trimethylacetate (pNPTMA). nih.govosti.gov This absence of activity highlights the steric hindrance presented by the bulky trifluoroacetate group, which prevents the substrate from effectively fitting into the catalytic site of this particular hydrolase mimic. nih.govosti.gov

Table 3: Catalytic Activity of F–Zn(ii) Hydrolase Mimic on Various Substrates nih.govosti.gov This interactive table summarizes the substrate specificity of the F–Zn(ii) artificial hydrolase, highlighting the lack of activity towards substrates with bulky side chains.

| Substrate | Side Chain | Catalytic Hydrolysis Observed |

| 4-Nitrophenyl acetate (pNPA) | -CH₃ | Yes |

| 4-Nitrophenyl butyrate (pNPB) | -(CH₂)₂CH₃ | Yes |

| This compound (pNPTFA) | -CF₃ | No |

| 4-Nitrophenyl trimethylacetate (pNPTMA) | -C(CH₃)₃ | No |

Tetrahedral Intermediate Formation in Enzymatic Hydrolysis

The enzymatic hydrolysis of this compound is a subject of significant interest in biochemical studies, particularly concerning the formation of tetrahedral intermediates. This process is often studied to understand the catalytic mechanisms of enzymes like carboxylesterases. mdpi.comresearchgate.net

The hydrolysis reaction proceeds via a two-step addition-cleavage mechanism. The initial and rate-limiting step involves the addition of water to the ester, which is catalyzed by water networks, leading to the formation of a tetrahedral intermediate. mdpi.com This intermediate is characterized by a central carbon atom bonded to four other groups. Subsequent to its formation, this intermediate rapidly breaks down, expelling the p-nitrophenoxide leaving group to yield the final products. mdpi.com The relative stability of the p-nitrophenoxide anion, being a weak base, facilitates its rapid expulsion compared to the initial formation of the intermediate. mdpi.com

Computational studies, specifically using density functional calculations, have been employed to explore the energetics of this hydrolysis. These studies have calculated the potential energy surface for the reaction of this compound with varying numbers of water molecules. mdpi.comresearchgate.net It was determined that a structure involving a ring of five water molecules is necessary for the reaction to become thermodynamically favorable. mdpi.com

| Reaction Species | Relative Enthalpy (kcal/mol) |

|---|---|

| Reactants (this compound + 5 H₂O) | 0.0 |

| Transition State | -5.3 |

The enzymatic reaction mechanism for hydrolases that act on such substrates typically involves an acyl-enzyme intermediate. nih.gov The catalytic residue of the enzyme, often a serine or cysteine, attacks the carbonyl carbon of the ester. This nucleophilic attack results in the formation of the first tetrahedral intermediate, which is stabilized by an "oxyanion hole" within the enzyme's active site. nih.gov Following the collapse of this intermediate and release of the alcohol or amine portion of the substrate, an acyl-enzyme intermediate is formed. A subsequent attack by a water molecule on the carbonyl carbon of this acyl-enzyme leads to a second tetrahedral intermediate. nih.gov Finally, the breakdown of this second intermediate regenerates the free enzyme and releases the carboxylic acid product. nih.gov

Role in Metabolism of Clinical Drugs and Fatty Acid Metabolism

The enzymatic hydrolysis of esters, exemplified by this compound, is a fundamental process in the metabolism of numerous clinical drugs and in fatty acid metabolism. mdpi.comresearchgate.net Carboxylesterases, a class of enzymes that catalyze the cleavage of carboxyesters through a mechanism involving tetrahedral intermediates, play a crucial role in these metabolic pathways. mdpi.comresearchgate.netunc.edu

Many ester-based prodrugs are designed to be biotransformed by carboxylesterases in the body. unc.edu This enzymatic action cleaves the ester bond, releasing the active pharmacological agent. The efficiency of this metabolic conversion can be influenced by interspecies variations in carboxylesterase activity, which is a critical consideration in drug development and preclinical studies. unc.edu The inhibition of these esterases can significantly reduce the metabolism of such prodrugs. unc.edu

Nitroaromatic compounds, a class to which this compound belongs, are found in various therapeutic agents with antibacterial, antiprotozoal, and anticancer properties. scielo.br The metabolism of these drugs is often initiated by the reduction of the nitro group, a process central to their mechanism of action and potential toxicity. scielo.br While the ester moiety of this compound is the primary site of hydrolytic attack in the context of carboxylesterase activity, the nitroaromatic fragment is a key structural feature in many approved pharmaceuticals.

The involvement of carboxylesterases also extends to the metabolism of endogenous compounds like cholesterol and fatty acids. mdpi.comresearchgate.net The hydrolysis of ester linkages is a key step in the mobilization and processing of these lipids. Therefore, understanding the kinetics and mechanisms of ester hydrolysis, using model substrates like this compound, provides valuable insights into these fundamental biological processes.

Computational and Theoretical Studies

Quantum Mechanical Studies of Reaction Mechanisms

Quantum mechanical calculations have been instrumental in elucidating the intricate details of the hydrolysis mechanism of 4-Nitrophenyl trifluoroacetate (B77799). These studies have explored the reaction pathways, the structures of transition states, and the energetic requirements for the reaction to occur.

The accuracy of computational studies heavily relies on the chosen theoretical method and basis set. For the study of 4-Nitrophenyl trifluoroacetate hydrolysis, Density Functional Theory (DFT) has been a widely used approach. Specifically, the B3LYP functional combined with a triple-zeta basis set, such as 6-311++G(d,p), and including empirical dispersion corrections (B3LYP-D3), has been selected after benchmarking against experimental values and other methods like MP2. researchgate.net This level of theory has been shown to provide a balanced and accurate description of the geometries and energies of the reactants, transition states, and products involved in the hydrolysis reaction. researchgate.net The choice of a basis set with diffuse functions (++) is particularly important for accurately describing the anionic species and hydrogen bonding interactions that are crucial in the hydrolysis mechanism.

Potential energy surface (PES) calculations have been crucial in mapping out the energetic landscape of the hydrolysis of this compound. These calculations have revealed the minimum energy pathways for the reaction and have been used to identify and characterize the transition states. Studies have shown that the hydrolysis is significantly influenced by the number of water molecules involved in the reaction. researchgate.net

Computational studies have explored the reaction pathways for the hydrolysis of this compound with varying numbers of individual water molecules, including one, two, three, four, five, and even eleven. researchgate.net The calculations indicate that for the reaction to be thermodynamically favorable at room temperature, a cluster of at least five water molecules is necessary to lower the transition state barrier to below the energy of the reactants. researchgate.net With fewer water molecules, the calculated transition state barriers are endothermic. researchgate.net

A key finding from PES calculations is that with a ring of five water molecules, the transition state for the hydrolysis of this compound becomes lower in energy than the reactants. researchgate.net This highlights the catalytic role of the water network in stabilizing the transition state.

The enthalpy of reaction for the hydrolysis of this compound is highly dependent on the number of water molecules participating in the reaction. Computational studies have calculated the enthalpy of the transition state relative to the reactants for different numbers of water molecules. While calculations with one to four water molecules result in endothermic transition state barriers, the inclusion of a fifth water molecule leads to an exothermic barrier. researchgate.net

With a five-water molecule cluster, the transition state for the hydrolysis of this compound is calculated to be -5.3 kcal/mol relative to the reactants. researchgate.net This demonstrates that a sufficient number of water molecules are required not only to act as reactants but also to provide the necessary solvation to stabilize the transition state and make the reaction thermodynamically feasible. researchgate.net

Below is a data table summarizing the calculated enthalpy of the transition state for the hydrolysis of this compound with an increasing number of water molecules, as described in the literature.

| Number of Water Molecules (n) | Transition State Enthalpy (kcal/mol) Relative to Reactants |

| 1-4 | Endothermic |

| 5 | -5.3 |

Note: The table illustrates the trend of decreasing transition state enthalpy with an increasing number of water molecules, becoming exothermic at n=5. researchgate.net

Transition State Analysis

The transition state for the neutral hydrolysis of this compound in acetonitrile (B52724) has been characterized as an eight-membered cyclic structure. mdpi.com This model involves three water molecules, where one acts as a nucleophile attacking the carbonyl carbon, and the other two act as a bridge to facilitate proton transfer. researchgate.netmdpi.com In this cyclic transition state, three protons undergo bonding changes simultaneously. mdpi.com This arrangement allows for the accommodation of linear hydrogen bonds for the three transferred protons, which is an energetically favorable configuration. mdpi.com

Kinetic solvent isotope effect studies, with a (kH₂O/kD₂O) value of 2.90 ± 0.12, and proton inventory studies are consistent with this eight-membered cyclic transition state model. mdpi.com The hydrolysis is third order in water, further supporting the involvement of three water molecules in the rate-determining step. mdpi.com

Electronic Properties and Chemical Reactivity Aspects from Theoretical Models

Theoretical models provide valuable insights into the electronic properties of this compound and how these properties govern its chemical reactivity. The frontier molecular orbitals, the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), are particularly important in this regard. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.netuniv-soukahras.dz

For molecules with similar structural motifs, a smaller HOMO-LUMO gap is generally associated with higher chemical reactivity. researchgate.net In the case of this compound, the presence of the electron-withdrawing nitro group and the trifluoroacetyl group significantly influences its electronic properties. The nitro group, in particular, lowers the energy of the LUMO, making the aromatic ring susceptible to nucleophilic attack.

The calculated molecular electrostatic potential can reveal the regions of the molecule that are electron-rich (negative potential) and electron-poor (positive potential), indicating likely sites for electrophilic and nucleophilic attack, respectively. For related compounds, the negative charge is often localized on the nitro and carbonyl groups, while positive charges are found on the hydrogen atoms. This charge distribution is a key determinant of the molecule's reactivity in hydrolysis, where the electron-poor carbonyl carbon is the site of nucleophilic attack by a water molecule.

Prediction of Reaction Orders with Respect to Solvents

Computational and theoretical studies have been employed to predict and understand the reaction order of this compound with respect to solvents, particularly in the context of hydrolysis. These investigations shed light on the role of solvent molecules in the reaction mechanism, moving beyond a view of the solvent as a mere bulk medium to understanding its specific molecular participation in the transition state.

Detailed research into the hydrolysis of p-nitrophenyl trifluoroacetate in an acetonitrile-water solvent system has combined computational chemistry with experimental kinetics to determine the reaction order with respect to water. mdpi.comnih.gov Computational models were used to explore various reaction pathways involving multiple configurations of the ester with one, two, three, four, five, and even eleven individual water molecules. mdpi.comresearchgate.net These calculations, performed at the B3LYP-D3/6-311++G(d,p) level of theory, aimed to elucidate the mechanism of hydrolysis and the enthalpic landscape of the reaction as a function of the number of participating water molecules. researchgate.net

The computational findings suggest that water networks play a crucial role in catalyzing a two-step addition-cleavage reaction. mdpi.com By calculating the potential energy surface, researchers identified that the transition state of the reaction is significantly influenced by the number of water molecules involved. mdpi.comresearchgate.net For instance, with a five-water molecule ring, the transition state was found to be energetically lower than the reactants, indicating a highly favorable pathway facilitated by the solvent network. mdpi.com The mechanism involves the hydration and reformation of the carbonyl group, leading to a tetrahedral intermediate that subsequently decomposes. mdpi.com

Experimentally, the reaction order with respect to water was determined by measuring the kinetic rates of hydrolysis using UV-Vis spectrometry at varying water molarities in acetonitrile. mdpi.com The data, collected at different temperatures, confirmed the predictions from computational models that water is directly involved in the rate-determining step.

The findings from these combined computational and experimental studies are summarized in the table below, showing the experimentally determined reaction order with respect to water for the hydrolysis of this compound in acetonitrile.

| Temperature (°C) | Experimentally Determined Reaction Order (with respect to water) |

| 23.0 | ~1.09 |

| 47.0 | ~1.33 |

Data sourced from studies on the hydrolysis of p-nitrophenyl trifluoroacetate in a water-acetonitrile solvent system. mdpi.com

The results indicate a reaction order of approximately one with respect to water, supporting a mechanism where a single water molecule, often as part of a larger hydrogen-bonded network, acts as the nucleophile in the rate-limiting step. mdpi.com The slight increase in the reaction order at a higher temperature may suggest more complex solvent involvement or minor contributions from pathways involving more water molecules. mdpi.com These studies highlight the power of computational chemistry to predict and rationalize the kinetic role of solvents in chemical reactions. nih.gov

Advanced Applications and Emerging Research Areas

Development of Fluorescent Probes and Sensors

While direct synthesis of fluorescent probes using 4-Nitrophenyl trifluoroacetate (B77799) is an area of ongoing research, its analogs, such as 4-nitrophenyl chloroformate, are instrumental in the development of these analytical tools. afu.edu.npnih.govfrontiersin.org These reagents are used to activate molecules, preparing them for conjugation with fluorophores like coumarins. nih.govrsc.orgnih.gov The process typically involves the reaction of the p-nitrophenyl activated compound with an amine or hydroxyl group on a target molecule, leading to the formation of a stable amide or ester linkage and the release of 4-nitrophenol (B140041). This methodology allows for the precise attachment of a fluorescent tag, enabling the detection and quantification of various analytes.

The trifluoroacetyl group introduced by 4-Nitrophenyl trifluoroacetate can also serve to modify the properties of fluorescent molecules or the molecules to which they are attached, potentially influencing their solubility, stability, and fluorescent characteristics.

Bioconjugation Techniques

This compound is a valuable reagent in bioconjugation, particularly in the field of peptide and protein chemistry. sigmaaldrich.comsigmaaldrich.com Its primary application lies in peptide synthesis, where it facilitates the formation of peptide bonds. Furthermore, the principle of using p-nitrophenyl esters as coupling reagents extends to the creation of more complex biomolecules. For instance, homobifunctional adipic acid p-nitrophenyl diesters are employed in the synthesis of neoglycoproteins, where they react with amino groups on both the carbohydrate and protein components to form stable amide linkages. researchgate.net This highlights the potential of this compound and its derivatives in the site-specific modification of proteins and other biomolecules, including antibodies. apicalscientific.comnih.gov

The trifluoroacetylation of proteins is another significant application, where the trifluoroacetyl group can act as a probe or a protective group in protein studies. researchgate.netnih.gov

Analytical Chemistry Applications

In analytical chemistry, derivatization is a key technique to enhance the detectability and separation of analytes. This compound shows promise as a derivatizing agent, particularly for compounds containing primary and secondary amine groups, for analysis by gas chromatography-mass spectrometry (GC-MS). iu.edu The introduction of a trifluoroacetyl group increases the volatility and thermal stability of the analyte, leading to improved chromatographic performance. While trifluoroacetic anhydride (B1165640) is more commonly cited for this purpose, the reactivity of this compound suggests its suitability for similar applications. iu.edutcichemicals.comgcms.czresearchgate.netnih.gov

The following table summarizes the potential of this compound as a derivatizing agent for various classes of compounds:

Table 1: Potential Applications of this compound in GC-MS Derivatization| Analyte Class | Functional Group | Purpose of Derivatization |

|---|---|---|

| Primary Amines | -NH2 | Increase volatility and thermal stability |

| Secondary Amines | -NHR | Increase volatility and thermal stability |

| Alcohols | -OH | Increase volatility |

| Phenols | Ar-OH | Increase volatility |

Environmental Studies: Degradation Pathways of Pollutants

The environmental fate of this compound is intrinsically linked to the degradation of its hydrolysis product, 4-nitrophenol. cdc.gov Upon release into the environment, this compound is expected to undergo hydrolysis, yielding trifluoroacetic acid and 4-nitrophenol. researchgate.netmdpi.comscholaris.ca The subsequent degradation of 4-nitrophenol is a key aspect of its environmental impact.

Studies have shown that 4-nitrophenol can be biodegraded by various microorganisms in soil and water. cdc.gov The degradation can proceed through different pathways, often involving initial reduction of the nitro group to an amino group, followed by ring cleavage. The rate of degradation is influenced by environmental factors such as pH, temperature, and the presence of adapted microbial populations. The half-life of 4-nitrophenol in the environment can vary significantly depending on these conditions.

The following table outlines the degradation products and estimated half-lives of 4-nitrophenol in different environmental compartments:

Table 2: Environmental Degradation of 4-Nitrophenol| Environmental Compartment | Degradation Process | Key Degradation Products | Estimated Half-life |

|---|---|---|---|

| Water | Biodegradation, Photolysis | Aminophenol, Hydroquinone, Benzoquinone | Days to weeks |

| Soil | Biodegradation | Aminophenol, Catechol | Weeks to months |

| Air | Photolysis | - | Days |

Polymer Modification

The modification of polymer surfaces is crucial for a wide range of applications, from biocompatible materials to advanced packaging. researchgate.netroutledge.comnih.govresearchgate.net this compound, and more commonly its analog 4-nitrophenyl chloroformate, are effective reagents for the activation of polymers containing hydroxyl groups, such as polyethylene (B3416737) glycol (PEG). afu.edu.npmdpi.comnih.govnih.govresearchgate.net This activation step facilitates the subsequent grafting of other molecules onto the polymer surface.

The process involves the reaction of the p-nitrophenyl activated polymer with an amine-terminated molecule, resulting in the formation of a stable carbamate (B1207046) or amide linkage. This method allows for the covalent attachment of various functionalities to the polymer surface, thereby altering its properties to achieve desired characteristics like reduced biofouling or controlled drug release.

Challenges and Future Directions in Research

Addressing Racemization in Specific Synthetic Procedures

A significant challenge in the use of 4-nitrophenyl trifluoroacetate (B77799), particularly in peptide synthesis, is the potential for racemization at the α-carbon of the amino acid residue. researchgate.netnih.gov This loss of stereochemical integrity can have profound effects on the biological activity of the resulting peptide or protein. researchgate.net The primary mechanism responsible for this racemization is the formation of an oxazol-5(4H)-one intermediate. thieme-connect.desci-hub.seuniurb.it The activation of the carboxyl group of an N-acyl amino acid can lead to the formation of this planar and chirally unstable intermediate, which can then be protonated from either side, leading to a racemic mixture. nih.govthieme-connect.de

Studies have shown that the nature of the amino protecting group and the coupling reagents used can significantly influence the propensity for racemization. thieme-connect.de For instance, in a study comparing different trifluoroacetate reagents, p-nitrophenyl trifluoroacetate was found to be susceptible to racemization during fragment condensation in peptide synthesis. thieme-connect.de This is a critical consideration when designing synthetic routes for complex peptides where maintaining stereochemical purity is paramount.

Future research in this area is directed towards the development of new amino-protecting groups and coupling reagents that can minimize or completely suppress the formation of the oxazol-5(4H)-one intermediate. nih.gov Additionally, a more detailed understanding of the factors that influence the rate of racemization, such as solvent, temperature, and the presence of bases, will be crucial in devising strategies to mitigate this undesirable side reaction.

Development of New Synthetic Strategies with Enhanced Selectivity

The development of novel synthetic strategies that offer enhanced selectivity in reactions involving 4-nitrophenyl trifluoroacetate is a key area of ongoing research. These efforts are aimed at improving the efficiency and stereocontrol of chemical transformations.

One promising approach is the development of stereoselective synthesis methods. For example, palladium-catalyzed cross-coupling reactions of aryl trifluoroacetates with organoboron compounds have been shown to produce trifluoromethyl ketones under mild conditions. researchgate.net While this specific example does not directly involve this compound, it highlights a strategy that could be adapted to enhance selectivity. The development of methods for the stereoselective synthesis of complex molecules like piperidines through carbonyl ene and Prins cyclizations further underscores the importance of achieving high levels of stereocontrol. acs.org

Another avenue of research is the design of novel protecting groups that can prevent unwanted side reactions and suppress racemization. The development of a thiol-labile amino protecting group, the 2,4-dinitro-6-phenyl-benzene sulfenyl (DNPBS) group, represents a significant advancement in this area. nih.gov Such protecting groups, which can be removed under mild conditions, are crucial for the synthesis of sensitive and complex molecules.

Future work will likely focus on the design and application of new chiral catalysts and reagents that can direct the stereochemical outcome of reactions involving this compound. The development of "forced-traceless" regioselective activation methods, as demonstrated in the synthesis of (L)-Monomethyl Tyrosine, offers a glimpse into the future of highly selective synthetic strategies. umich.edu

Exploration of Novel Catalytic Systems and Media

The exploration of novel catalytic systems and reaction media is a vibrant area of research with the potential to significantly enhance the utility of this compound. These new systems aim to improve reaction rates, selectivity, and sustainability.

Catalytic Systems:

Metal-Based Catalysts: Iron(III) trifluoroacetate has been successfully employed as a catalyst in the one-pot synthesis of 2,4-diarylquinolines, demonstrating the potential of metal trifluoroacetate complexes in catalysis. mdpi.com

Organocatalysts: Chiral imidazolidinone catalysts, in combination with trifluoroacetic acid as a co-catalyst, have been shown to be highly effective in asymmetric Diels-Alder and Friedel-Crafts reactions. nih.govscispace.com This highlights the potential for developing chiral organocatalytic systems for reactions involving this compound.

Novel Reaction Media:

Micellar Catalysis: The hydrolysis of aryl trifluoroacetates has been studied in the presence of micelles formed from surfactants like cetyltrimethylammonium bromide (CTAB) and sodium dodecylsulfate (SDS). scispace.com These micellar systems can significantly alter reaction rates by solubilizing the reactants and creating a localized reaction environment. scispace.commdpi.com The catalytic effect is dependent on the nature of the surfactant and the substrate. scispace.comresearchgate.net

Ionic Liquids: Imidazolium-based ionic liquids, such as 1-butyl-3-methylimidazolium trifluoroacetate ([BMIM]TFA), have emerged as promising "green" reaction media. scispace.comacademie-sciences.frias.ac.indokumen.pubresearchgate.net These solvents are non-volatile, thermally stable, and can be recycled, offering significant environmental advantages over traditional organic solvents. scispace.comdokumen.pub They have been successfully used in various reactions, including the synthesis of 1,5-benzothiazepines and Hantzsch dihydropyridines. scispace.comias.ac.in

The table below summarizes the impact of different catalytic systems and media on reactions involving trifluoroacetates.

| Catalytic System/Medium | Reaction Type | Key Findings |

| Iron(III) trifluoroacetate | Quinoline Synthesis | Efficient one-pot synthesis of 2,4-diarylquinolines. mdpi.com |

| Chiral Imidazolidinones/TFA | Diels-Alder/Friedel-Crafts | High yields and enantioselectivities. nih.govscispace.com |

| CTAB/SDS Micelles | Hydrolysis of Aryl Trifluoroacetates | Catalyzes the hydrolysis reaction. scispace.com |

| [BMIM]TFA (Ionic Liquid) | Synthesis of 1,5-Benzothiazepines | Better yields compared to other ionic liquids. scispace.com |

| [Hmim]Tfa (Ionic Liquid) | Hantzsch Dihydropyridine Synthesis | Efficient, reusable catalyst under microwave irradiation. ias.ac.inresearchgate.net |

Future research will likely focus on the design of more sophisticated catalytic systems, including multifunctional catalysts and enzyme mimics, that can operate in these novel reaction media. The combination of chiral catalysts with ionic liquids or micellar systems is a particularly promising area for achieving high levels of stereoselectivity and efficiency in a sustainable manner.

Deeper Understanding of Enzymatic Mechanisms

While this compound itself is not a common substrate in biological systems, the study of the enzymatic hydrolysis of related p-nitrophenyl esters provides valuable insights into the mechanisms of enzyme catalysis. rsc.org Enzymes such as penicillin G acylase and various esterases are known to hydrolyze p-nitrophenyl acetate (B1210297), a compound structurally similar to this compound. nih.gov

The hydrolysis of these esters by enzymes typically proceeds through a multi-step mechanism involving the formation of a tetrahedral intermediate. mdpi.com In the case of serine hydrolases, a serine residue in the enzyme's active site acts as a nucleophile, attacking the carbonyl carbon of the ester. This leads to the formation of an acyl-enzyme intermediate and the release of p-nitrophenol, which can be monitored spectrophotometrically. nih.gov

Kinetic studies, including pre-steady-state kinetics, can provide detailed information about the rates of acylation and deacylation of the enzyme. nih.gov For example, rapid burst kinetics observed in the hydrolysis of 4-nitrophenyl acetate by penicillin G acylase have been interpreted in terms of the rapid formation and slow hydrolysis of an acetyl-enzyme intermediate. nih.gov

Future research in this area will likely involve the use of this compound as a probe to study the active sites of various hydrolases. The high reactivity of the trifluoroacetyl group could provide a sensitive tool for investigating enzyme mechanisms and for identifying potent enzyme inhibitors. A deeper understanding of these enzymatic mechanisms can also guide the design of novel catalysts and enzyme mimics for chemical synthesis.

Expanding Computational Models to Complex Biological Systems

Computational modeling has become an indispensable tool for understanding the reactivity of molecules like this compound at the atomic level. mdpi.commdpi.comresearchgate.netscilit.comnih.gov Quantum mechanical (QM) and molecular mechanics (MM) methods are being used to investigate reaction mechanisms, predict reaction rates, and elucidate the role of the solvent in chemical transformations. mdpi.comresearchgate.net

Computational studies on the hydrolysis of p-nitrophenyl trifluoroacetate have provided detailed insights into the transition state of the reaction. mdpi.comresearchgate.net These studies have shown that water molecules can play a crucial role in stabilizing the transition state through the formation of hydrogen-bonded networks. mdpi.comresearchgate.net For instance, calculations have suggested that the water-catalyzed hydrolysis in acetonitrile (B52724) proceeds through a transition state involving a bridge of three water molecules. mdpi.com

A significant future direction in this field is the expansion of these computational models to more complex biological systems, such as enzyme active sites. uu.nl By combining QM methods to describe the reacting species with MM methods to model the surrounding protein and solvent, QM/MM simulations can provide a detailed picture of the enzymatic reaction. mdpi.com These simulations can help to identify key amino acid residues involved in catalysis, elucidate the role of the protein environment in stabilizing the transition state, and predict the effect of mutations on enzyme activity.

Furthermore, computational approaches can be employed to design novel enzyme inhibitors and to engineer enzymes with new or enhanced catalytic activities. As computational power continues to increase and theoretical methods become more sophisticated, the application of these models to complex biological systems will undoubtedly provide unprecedented insights into the fundamental principles of chemical and biological reactivity.

Q & A

Basic Research Questions

Q. How can 4-nitrophenyl trifluoroacetate (TFANP) be synthesized and purified for laboratory use?

- Methodology : TFANP is typically synthesized via esterification of 4-nitrophenol with trifluoroacetic anhydride under anhydrous conditions. Purification involves recrystallization or column chromatography (silica gel, ethyl acetate/hexane eluent). Purity verification requires GC (>96% purity, as per product specifications) .

Q. What analytical techniques are recommended for characterizing TFANP?

- Methodology :

- NMR spectroscopy : Confirm molecular structure (e.g., NMR for trifluoroacetyl group at ~−75 ppm, NMR for aromatic protons at ~8.2–7.5 ppm).

- HPLC : Assess purity (>98% by TLC or HPLC in peptide synthesis contexts) .

- Mass spectrometry : Confirm molecular weight (m/z 235.12 for [M]) .

Q. How should TFANP be stored to maintain stability?

- Guidelines : Store at 0–6°C in airtight, light-protected containers. TFANP hydrolyzes in humid environments; use desiccants and inert atmospheres (e.g., N) for long-term storage. Degradation products include 4-nitrophenol and trifluoroacetic acid, detectable via pH-sensitive indicators .

Advanced Research Questions

Q. How does TFANP enhance LiF-rich interphases in high-voltage lithium-ion batteries?

- Mechanistic Insight : TFANP (1.5 mM) in PC/TEP electrolytes decomposes during cycling to form LiF-rich SEI/CEI layers, suppressing Li dendrites and electrolyte decomposition. Electrochemical impedance spectroscopy (EIS) and XPS confirm F contribution to interphase stability .